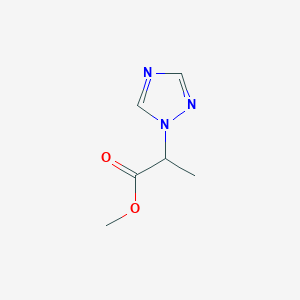

Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate

Descripción

Significance of the 1,2,4-Triazole (B32235) Moiety in Organic Synthesis and Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms. This structural unit is of paramount importance in the fields of organic synthesis and medicinal chemistry due to its unique chemical properties and diverse biological activities. nih.govontosight.ai The triazole ring is a stable aromatic system that can engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which allows it to bind effectively to biological receptors and enzymes. researchgate.net

In medicinal chemistry, the 1,2,4-triazole moiety is recognized as a "privileged scaffold," meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. nih.gov This versatility has led to its incorporation into a wide array of clinically used drugs. nih.govlifechemicals.com The biological activities associated with the 1,2,4-triazole nucleus are extensive and include antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. nih.govbohrium.com

Table 1: Examples of Marketed Drugs Containing the 1,2,4-Triazole Moiety

| Drug Name | Therapeutic Class |

| Fluconazole (B54011) | Antifungal |

| Itraconazole | Antifungal |

| Ribavirin | Antiviral |

| Anastrozole | Anticancer |

| Alprazolam | Anxiolytic |

| Rizatriptan | Antimigraine |

This table showcases the broad applicability of the 1,2,4-triazole scaffold in medicine. lifechemicals.comnih.govwikipedia.org

From a synthetic standpoint, the 1,2,4-triazole ring can be prepared through various methods, such as the Einhorn–Brunner reaction and the Pellizzari reaction. bohrium.comwikipedia.org Its derivatives serve as versatile building blocks for the construction of more complex molecules and functional materials, including corrosion inhibitors, ionic liquids, and polymers. lifechemicals.com

Overview of Propanoate Esters as Chemical Building Blocks

Propanoate esters, derived from propanoic acid, are valuable and versatile building blocks in organic synthesis. fiveable.megetidiom.com These compounds are characterized by a three-carbon carboxylate chain attached to an ester functional group. The presence of the ester group allows for a variety of chemical transformations, making propanoates useful intermediates in the synthesis of more complex organic molecules. fiveable.me

One of the primary applications of propanoate esters in synthesis is their participation in enolate-based reactions, such as aldol (B89426) condensations. fiveable.me The α-protons of the propanoate ester can be deprotonated to form an enolate, which can then act as a nucleophile in carbon-carbon bond-forming reactions. This reactivity is fundamental to the construction of larger molecular frameworks.

Furthermore, the ester functionality itself can be readily converted into other functional groups. For instance, propanoate esters can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with Grignard reagents to form tertiary alcohols. This chemical versatility makes them indispensable in multistep synthetic sequences. fiveable.me Esters of propanoic acid are also known for their characteristic fruity odors and are used in the fragrance and flavor industries. wikipedia.org

Structural Elucidation Context of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate and its Congeners

The structural elucidation of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate and its related compounds relies on standard analytical techniques in organic chemistry. While specific research focusing solely on the title compound is limited, the structural characterization of similar and more complex triazole-propanoate derivatives provides a clear context for its analysis.

The synthesis of such compounds generally involves the reaction of a substituted triazole with a propanoate derivative. For instance, a common synthetic route could involve the N-alkylation of 1H-1,2,4-triazole with a methyl 2-halopropanoate. The resulting product's structure would then be confirmed using a combination of spectroscopic methods.

Table 2: Spectroscopic Data for a Representative Triazole-Propanoate Derivative

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the triazole ring protons, the methine proton of the propanoate backbone, the methyl group of the propanoate, and the ester methyl group. |

| ¹³C NMR | Resonances for the carbons of the triazole ring, the carbonyl carbon of the ester, and the aliphatic carbons of the propanoate moiety. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

| IR Spec. | Characteristic absorption bands for the C=O stretch of the ester and the C=N and C-N stretches of the triazole ring. |

This table outlines the expected analytical data for a compound like Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate, based on the analysis of related structures.

The crystal structure of related molecules, such as methyl 3-[(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)formamido]propanoate, has been determined by X-ray crystallography, providing precise information about bond lengths, bond angles, and intermolecular interactions. iucr.orgiucr.org Such studies reveal the planarity of the triazole ring and the spatial arrangement of the propanoate substituent. iucr.org

Research Landscape and Academic Relevance of Triazole-Propanoate Derivatives

The academic and industrial interest in triazole-propanoate derivatives stems from the potential for synergistic biological activity arising from the combination of the triazole and propanoate moieties. Research in this area is often directed towards the synthesis of novel compounds and the evaluation of their pharmacological properties. nih.gov

Studies have shown that the incorporation of a propanoic acid moiety into a 1,2,4-triazole scaffold can lead to compounds with significant anti-inflammatory and immunomodulatory activity. nih.gov The propanoate group can be modified to fine-tune the compound's physicochemical properties, such as solubility and lipophilicity, which can in turn affect its biological activity.

The broader field of triazole derivatives continues to be an active area of research, with ongoing efforts to develop new synthetic methodologies and explore novel applications. researchgate.netmdpi.com The synthesis of triazole-containing compounds is a key area of focus, with researchers developing more efficient and environmentally friendly methods, including microwave and ultrasound-assisted techniques. mdpi.com The continued exploration of compounds like Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate and its derivatives is likely to yield new discoveries in medicinal chemistry and materials science.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-(1,2,4-triazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-5(6(10)11-2)9-4-7-3-8-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJDARQHILPXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 1h 1,2,4 Triazol 1 Yl Propanoate and Its Derivatives

Strategies for the Construction of the 1,2,4-Triazole (B32235) Ring System within the Propanoate Framework

The formation of the 1,2,4-triazole ring is a critical step that can be achieved through several key reaction types. These strategies focus on creating the heterocyclic system directly onto a precursor that already contains the propanoate moiety or a group that can be readily converted to it.

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful method for constructing five-membered heterocyclic rings like the 1,2,4-triazole system. uzhnu.edu.uaacgpubs.org This approach involves the reaction of a three-atom dipole with a two-atom component to form the ring.

One common strategy is the 1,3-dipolar cycloaddition involving nitrile imines as the 1,3-dipole. Nitrile imines, often generated in situ from hydrazonoyl halides, can react with dipolarophiles. nih.gov For the synthesis of triazoles, they can react with nitriles, although reactions with organo-cyanamide ions have also been reported to yield 1,2,4-triazol-3-imines, which can be further converted. A copper-catalyzed three-component reaction between nitrile ylides and diazonium salts also provides access to 1,2,4-triazoles with diverse substitution patterns under mild conditions. researchgate.net Another approach involves the reaction of azomethine imines with a suitable cyano-containing dipolarophile, such as ethyl cyanoformate, to construct the triazole ring. researchgate.net

Photochemical methods have also been developed, such as the reaction of acceptor-only diazoalkanes with azodicarboxylates. This process forms an azomethine ylide intermediate which then undergoes a dipolar cycloaddition with an organic nitrile to yield the 1,2,4-triazole ring. rsc.org

Table 1: Examples of Cycloaddition Reactions for 1,2,4-Triazole Synthesis

| Dipole | Dipolarophile | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Nitrile Imine | Organo-cyanamide | Base | 1,2,4-Triazol-3-imine |

| Nitrile Ylide | Diazonium Salt | Copper Catalyst | 1,3,5-Trisubstituted-1,2,4-triazole |

| Azomethine Imine | Ethyl Cyanoformate | Heat | 1,2,4-Triazolo Isoquinoline Derivative |

A more direct and widely used method for synthesizing Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate is the N-alkylation of the pre-formed 1H-1,2,4-triazole ring. This nucleophilic substitution reaction typically involves reacting the sodium salt of 1H-1,2,4-triazole with an appropriate alkyl halide, such as methyl 2-bromopropanoate (B1255678).

A primary challenge in this approach is achieving regioselectivity. The 1,2,4-triazole anion has two potentially nucleophilic nitrogen atoms (N1 and N4), leading to the formation of two possible regioisomers. The ratio of these isomers is influenced by factors such as the solvent, the counter-ion, the electrophile, and the presence of a base. researchgate.net Research has shown that using a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to a convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles. researchgate.net For instance, the alkylation of 1,2,4-triazole with 4-nitrobenzyl halides in the presence of various bases consistently afforded a 90:10 ratio of N1 to N4 alkylated isomers. researchgate.net In some cases, high yields of the N-1 alkylated product (over 90%) can be achieved under neat reaction conditions at elevated temperatures. nih.gov

Table 2: Conditions for Regioselective Alkylation of 1H-1,2,4-Triazole

| Electrophile | Base / Catalyst | Solvent | Temperature | Key Outcome |

|---|---|---|---|---|

| Methyl 2-bromopropanoate | Sodium Hydride (NaH) | DMF | Room Temp. | Formation of N1 and N4 isomers |

| 4-Nitrobenzyl halides | DBU | THF | Ambient | High yield, 90:10 (N1:N4) regioselectivity researchgate.net |

| Alkyl Halides (e.g., CH₃I) | None (Neat) | None | 100-120 °C | >90% isolated yield of N1 isomer nih.gov |

Esterification Protocols for Methyl Propanoate Formation

In some synthetic sequences, 2-(1H-1,2,4-triazol-1-yl)propanoic acid is formed first, which is then converted to its corresponding methyl ester. This transformation is a standard esterification reaction.

The most common method is the Fischer esterification, which involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. google.com The reaction is an equilibrium process, and using a large excess of methanol helps to drive the equilibrium towards the product side.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the methyl ester. This method is generally faster and not reversible but requires harsher reagents. A multi-step procedure for a related compound involved converting a benzoic acid precursor into its methyl benzoate (B1203000) derivative as an initial step. nih.gov

Multi-Step Organic Reaction Sequences for Complex Analogues

The synthesis of more structurally complex analogues of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate often requires multi-step reaction sequences. chemmethod.comnih.gov These syntheses allow for the introduction of various functional groups and structural motifs onto the core structure.

One such sequence could begin with the synthesis of a substituted 1,2,4-triazole-3-thiol. nih.gov For example, a multi-step synthesis was used to create Schiff bases with a 1,2,4-triazole motif, starting from the cyclization of a precursor with carbon disulfide and potassium hydroxide (B78521), followed by the addition of hydrazine (B178648) hydrate. rdd.edu.iq The resulting triazole can then undergo S-alkylation followed by N-alkylation to introduce the propanoate side chain. Further modifications, such as oxidation of the sulfide (B99878) to a sulfone or coupling reactions on other parts of the molecule, can lead to a diverse library of analogues.

Another documented approach to α,α-disubstituted 2-(1H-1,2,4-triazol-3-yl)acetates involved the double alkylation of the methylene (B1212753) unit in a parent N-protected 2-(1H-1,2,4-triazol-3-yl)acetate. nih.gov This strategy, which uses a protected triazole to prevent N-alkylation, allows for the systematic construction of more substituted propanoate chains. nih.gov

Stereoselective Synthesis of Chiral Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate Derivatives

The propanoate moiety of the target molecule contains a chiral center at the alpha-carbon. Controlling the stereochemistry at this position is crucial for applications where specific enantiomers are required.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through several strategies:

Use of Chiral Starting Materials: One of the most straightforward methods is to start with an enantiomerically pure precursor. For example, using (R)- or (S)-methyl 2-bromopropanoate in the alkylation of 1H-1,2,4-triazole would, assuming the reaction proceeds with inversion of configuration (typical for an Sₙ2 reaction), lead to the corresponding (S)- or (R)-product, respectively.

Asymmetric Catalysis: This approach uses a chiral catalyst to influence the stereochemical outcome of a reaction. For instance, a tandem asymmetric Michael addition/elimination reaction has been utilized as a key step to access new chiral 1,2,4-triazole compounds. researchgate.net While not directly applied to the title compound, similar phase-transfer catalysis or transition-metal-catalyzed asymmetric alkylations could be envisioned for the enantioselective synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome. The auxiliary is attached to the substrate, directs the stereoselective formation of the desired stereocenter, and is then removed. This strategy could be applied by attaching a chiral auxiliary to a propanoate precursor, performing the alkylation with 1,2,4-triazole, and then cleaving the auxiliary to yield the enantiomerically enriched product.

A stereoselective synthesis of related 1,2-dihydroquinolinehydrazonopropanoate derivatives was achieved via an aza-Michael addition, yielding the E-configuration as the sole product. nih.gov While a different reaction type, it highlights the potential for achieving high stereoselectivity in the synthesis of complex propanoate derivatives.

Diastereoselective Synthesis

The diastereoselective synthesis of triazole-containing compounds is a critical area of research, particularly when the molecule is intended for biological applications where specific stereoisomers may exhibit desired activity. While specific studies focusing exclusively on the diastereoselective synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate are not extensively detailed in the provided context, the principles can be applied from broader synthetic methodologies for substituted triazoles.

Achieving diastereoselectivity often involves the use of chiral auxiliaries, catalysts, or substrates. For molecules with multiple stereocenters, controlling the relative configuration is paramount. Methods like substrate-controlled synthesis, where existing stereocenters in the starting material direct the formation of new ones, are commonly employed. Another approach is reagent-controlled synthesis, which utilizes chiral reagents or catalysts to favor the formation of one diastereomer over another. For instance, in the synthesis of complex triazole derivatives, cycloaddition reactions can be influenced by steric hindrance and electronic effects of substituents on the reacting moieties, leading to a preference for a particular diastereomer.

Control of Stereochemistry via Oxazoline (B21484) Intermediates

Oxazoline moieties serve as versatile tools in asymmetric synthesis, acting as chiral auxiliaries to control stereochemistry. researchgate.net Their rigid ring structure and the ability to chelate with metal catalysts provide a well-defined steric environment that can direct the approach of reagents to a prochiral center.

In the context of synthesizing chiral triazole derivatives, an oxazoline ring can be incorporated into one of the reactants. For example, new (S)-2-[1-aryl-5-methyl-1H-1,2,3-triazol-4-yl]-4-benzyl-4,5-dihydro-oxazolines have been synthesized from aromatic amines as starting materials. researchgate.net These chiral triazole-oxazoline hybrids can then be used as ligands in asymmetric catalytic reactions, such as the Diels-Alder reaction, demonstrating the transfer of stereochemical information. researchgate.net The oxazoline group can be considered a protecting group for carboxylic acids or a directing group for enantioselective transformations. researchgate.net

Development of Efficient and Scalable Synthetic Pathways

The development of efficient and scalable synthetic routes is crucial for the practical application of chemical compounds. Research has focused on improving yields, reducing reaction times, and ensuring environmental benignity. A notable advancement is the use of continuous-flow conditions for the synthesis of related structures like 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid. rsc.orgamazonaws.com

This metal-free process features an efficient construction of the triazole ring in a flow reactor, which is atom-economical, highly selective, and avoids chromatographic purification. rsc.orgamazonaws.com Compared to traditional batch routes, flow synthesis offers higher yields and allows for the safe handling of highly energetic intermediates. rsc.orgamazonaws.com The methodology has been shown to be applicable for the construction of various differentially-functionalized 1,2,4-triazoles, indicating its potential for scalability. rsc.orgamazonaws.com

Below is a table comparing key metrics for batch versus flow synthesis for a related triazole acetic acid derivative.

| Parameter | Batch Synthesis | Flow Synthesis |

| Yield | Lower | Higher rsc.orgamazonaws.com |

| Safety | Challenges with energetic intermediates | Improved control and handling rsc.orgamazonaws.com |

| Purification | Chromatography often required | Avoidance of chromatography rsc.orgamazonaws.com |

| Environmental Impact | Less benign | More environmentally benign rsc.orgamazonaws.com |

| Scalability | Potential for challenges | Well-suited for process intensification |

One-Pot Synthetic Strategies for Triazole-Propanoate Hybrids

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot strategies have been developed for synthesizing triazole hybrids.

One common approach is the "click" reaction, a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is often employed in multicomponent reactions. For instance, a new series of 1,2,3-triazole derivatives can be synthesized via a click one-pot reaction involving an alkyne, an azide, and other reactants in a solvent like tetrahydrofuran (B95107) (THF). mdpi.com This method allows for the rapid assembly of complex molecules from simple precursors. mdpi.com Similarly, novel hybrids combining 1,2,3-triazole and polyhydroquinoline scaffolds have been synthesized through a one-pot multicomponent reaction followed by a click reaction. nih.gov These strategies often feature mild reaction conditions and simple isolation procedures, making them highly attractive for creating libraries of hybrid molecules. orientjchem.org

Derivatization and Analogue Preparation

The preparation of derivatives and analogues of a lead compound is a cornerstone of medicinal chemistry and materials science. For Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate, derivatization can be achieved through various synthetic transformations.

A key strategy involves the Pinner reaction to synthesize α-mono- and α,α-disubstituted 2-(1H-1,2,4-triazol-3-yl)acetates. nih.gov In this method, α-substituted ethyl cyanoacetates are converted into carboxyimidate salt intermediates, which then react with formylhydrazide to yield the desired triazolylacetates. nih.gov An alternative approach for α,α-disubstitution is the double alkylation of the active methylene group in a parent N-protected 2-(1H-1,2,4-triazol-3-yl)acetate. nih.gov

Further derivatization can involve reactions to form more complex hybrid molecules. For example, chalcones derived from 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ones can be reacted with thiosemicarbazide (B42300) to form pyrazolin-N-thioamides. nih.govmdpi.com These intermediates can then be reacted with various ketones to produce novel thiazole-containing triazole hybrids in high yields. nih.govmdpi.com This highlights the modular nature of triazole synthesis, allowing for the creation of a diverse range of analogues by combining different heterocyclic cores. nih.gov

Chemical Reactivity and Transformation of Methyl 2 1h 1,2,4 Triazol 1 Yl Propanoate

Reactions Involving the Ester Functionality

The ester group is a primary site for nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups.

The ester functionality of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate can be hydrolyzed to the corresponding carboxylic acid, 2-(1H-1,2,4-triazol-1-yl)propanoic acid, under both acidic and basic conditions.

Basic hydrolysis, or saponification, is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds via nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. This process is generally irreversible as the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol byproduct. For instance, the hydrolysis of similar methyl propanoate derivatives is effectively carried out using sodium hydroxide in a solvent like ethanol (B145695) or aqueous methanol (B129727). google.comamazonaws.com

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. This reaction is reversible and is typically driven to completion by using a large excess of water.

Table 1: Conditions for Ester Hydrolysis

| Condition | Reagents | Solvent | Outcome |

| Basic | Sodium Hydroxide (NaOH) | Ethanol / Water | 2-(1H-1,2,4-triazol-1-yl)propanoic acid sodium salt |

| Acidic | Strong Acid (e.g., HCl, H₂SO₄) | Water | 2-(1H-1,2,4-triazol-1-yl)propanoic acid |

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by either an acid or a base. In the context of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate, reacting it with a different alcohol (R'-OH) in the presence of a catalyst would yield a new ester, Ethyl 2-(1H-1,2,4-triazol-1-yl)propanoate, and methanol.

The general mechanism involves the nucleophilic attack of the incoming alcohol on the carbonyl carbon of the ester. To favor the formation of the new ester, the reactant alcohol is often used in large excess, or the methanol byproduct is removed from the reaction mixture as it is formed.

Reactivity of the 1,2,4-Triazole (B32235) Ring

The 1,2,4-triazole ring is an aromatic heterocycle with unique reactivity. It contains three nitrogen atoms, which influence the electronic distribution and reactivity of the ring.

The carbon atoms within the 1H-1,2,4-triazole ring are considered electron-deficient due to their attachment to the electronegative nitrogen atoms. chemicalbook.com This low electron density makes them susceptible to nucleophilic attack, particularly under mild conditions. chemicalbook.com While the N1 position of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate is already substituted, the C3 and C5 positions of the triazole ring could potentially undergo nucleophilic substitution, although this often requires activation or specific reaction conditions. The nitrogen atoms of the triazole ring, with their lone pairs of electrons, are generally nucleophilic and can participate in reactions such as alkylation. youtube.com

The 1,2,4-triazole system can participate in various cycloaddition reactions, which are powerful methods for constructing new heterocyclic systems. uzhnu.edu.ua A common reaction is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. researchgate.netresearchgate.net In these reactions, the triazole ring or a precursor can act as a component to form more complex fused or substituted heterocyclic structures. For example, derivatives of 1,2,4-triazole can be synthesized via [3+2] cycloaddition reactions of various precursors like azides and nitriles. isres.orgfrontiersin.org The triazole ring itself, however, is aromatic and relatively stable, making its direct participation in cycloadditions less common than its synthesis via cycloaddition. More reactive derivatives, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), are well-known for their participation in Diels-Alder and other cycloaddition reactions. acgpubs.org

Transformations at the α-Carbon of the Propanoate Moiety

The α-carbon of the propanoate moiety (the carbon atom adjacent to the ester carbonyl group) possesses acidic protons. The acidity of these protons is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. This allows for the deprotonation of the α-carbon by a suitable base to form an enolate.

This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of substituents at the α-position. For instance, the enolate can undergo alkylation with alkyl halides, or aldol-type reactions with aldehydes and ketones. This reactivity provides a pathway for the synthesis of a variety of α-substituted derivatives of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate. The synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates has been demonstrated through strategies involving the reactivity of the α-carbon. nih.gov

Functionalization Strategies for Structural Modification

The structural modification of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate can be strategically approached by targeting its primary functional groups: the ester moiety and the 1,2,4-triazole ring. These modifications are pivotal for developing novel derivatives with potentially enhanced properties. Key strategies for functionalization include transformations of the ester group and substitutions on the heterocyclic triazole ring.

One of the most direct methods for modifying the structure is through the hydrolysis of the methyl ester to its corresponding carboxylic acid. This transformation is typically achieved under basic conditions, for instance, by treatment with an alkali metal hydroxide like lithium hydroxide or sodium hydroxide. The resulting carboxylic acid serves as a versatile intermediate for a variety of subsequent reactions.

Following the formation of the carboxylic acid, amide bond formation can be pursued through coupling reactions with a diverse range of amines. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like hydroxybenzotriazole (B1436442) (HOBt), can facilitate this transformation. This approach allows for the introduction of a wide array of substituents, thereby enabling the synthesis of a library of amide derivatives.

Another key functionalization strategy involves the reduction of the methyl ester to the corresponding primary alcohol, 2-(1H-1,2,4-triazol-1-yl)propan-1-ol. nih.gov This can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent. The resulting alcohol provides a new reactive site for further modifications, such as etherification or esterification with different acyl groups.

While the 1,2,4-triazole ring is generally stable, it can undergo N-alkylation or N-acylation under appropriate conditions. For instance, the nitrogen atoms of the triazole ring can react with alkyl halides or acyl chlorides in the presence of a base to yield N-substituted derivatives. nih.gov The regioselectivity of such reactions can be influenced by the reaction conditions and the nature of the substituent on the triazole ring.

The following table summarizes some potential functionalization strategies for Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate:

| Reaction Type | Reagents and Conditions | Product |

| Ester Hydrolysis | 1. LiOH or NaOH, H₂O/THF 2. H₃O⁺ | 2-(1H-1,2,4-triazol-1-yl)propanoic acid |

| Amide Formation | Carboxylic acid, Amine, DCC/HOBt or EDC/HOBt, DMF | N-substituted 2-(1H-1,2,4-triazol-1-yl)propanamide |

| Ester Reduction | LiAlH₄, Dry THF or Et₂O | 2-(1H-1,2,4-triazol-1-yl)propan-1-ol |

| N-Alkylation | Alkyl halide (e.g., BnCl), K₂CO₃, DMF | N-alkylated triazole derivative |

These strategies provide a foundation for the systematic structural modification of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate, enabling the exploration of structure-activity relationships and the development of new chemical entities.

Spectroscopic Characterization and Structural Elucidation of Methyl 2 1h 1,2,4 Triazol 1 Yl Propanoate Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the connectivity and chemical environment of individual atoms.

Proton (¹H) NMR Analysis and Chemical Shift Assignments

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring atoms. In analogues of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate, characteristic signals are observed for the triazole ring protons, the methine proton of the propanoate chain, the methyl group protons of the propanoate, and the methyl ester protons.

The protons on the 1,2,4-triazole (B32235) ring typically appear as singlets in the aromatic region of the spectrum. For instance, in some 1,4-disubstituted 1,2,3-triazoles, the C5-H proton of the triazole ring appears as a singlet in the range of 8.00–8.75 ppm. mdpi.com The exact chemical shift is influenced by the substituents on the triazole ring and the rest of the molecule.

The methine proton (CH) of the propanoate group is coupled to the adjacent methyl protons, resulting in a quartet. The methyl group (CH₃) of the propanoate appears as a doublet due to coupling with the methine proton. The methyl ester (OCH₃) protons are typically observed as a singlet in the upfield region of the spectrum.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Triazole C-H | ~8.0 - 9.0 | Singlet | N/A |

| Propanoate CH | ~5.0 - 5.5 | Quartet | ~7.0 |

| Propanoate CH₃ | ~1.7 - 2.0 | Doublet | ~7.0 |

| Ester OCH₃ | ~3.7 - 3.9 | Singlet | N/A |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate analogues, distinct signals are observed for the triazole ring carbons, the carbonyl carbon of the ester, the methine carbon, the methyl carbon of the propanoate, and the methyl ester carbon.

The chemical shifts of the triazole ring carbons are particularly diagnostic. In 1,4-disubstituted 1,2,3-triazoles, the C4 and C5 carbons of the triazole ring resonate in the range of 122.46–127.49 ppm and 139.27–148.64 ppm, respectively. nih.gov For 1,2,3-triazoles, the C5 carbon of a 1,4-disubstituted isomer typically appears around δ ≈ 120 ppm, while the C4 carbon of a 1,5-disubstituted isomer is found further downfield at δ ≈ 133 ppm, allowing for clear differentiation between isomers. acs.org The carbonyl carbon of the ester group is typically observed at the downfield end of the spectrum, often around 170 ppm.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Triazole C-H | ~140 - 150 |

| Triazole C-substituted | ~145 - 155 |

| Ester C=O | ~168 - 172 |

| Propanoate CH | ~55 - 60 |

| Ester OCH₃ | ~52 - 54 |

| Propanoate CH₃ | ~15 - 20 |

Nitrogen-15 (¹⁵N) NMR Spectroscopy

Nitrogen-15 NMR spectroscopy is a powerful tool for probing the electronic structure of nitrogen-containing heterocycles like triazoles. The chemical shifts of the nitrogen atoms in the 1,2,4-triazole ring are sensitive to substitution patterns and tautomeric forms. ncl.res.in For disubstituted 1,2,3-triazoles, ¹H/¹⁵N gHMBC experiments at natural abundance can be used to distinguish between 1,4-, 1,5-, and 2,4-disubstituted isomers. rsc.org The experimental ¹⁵N NMR chemical shifts, when compared with theoretical calculations, provide unambiguous structural characterization. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate and its analogues, the molecular ion peak (M⁺) confirms the molecular weight.

The fragmentation of 1,2,4-triazole derivatives often involves the sequential loss of neutral molecules. researchgate.net Common fragmentation pathways for triazole esters can include the cleavage of the ester group, loss of the triazole ring, or fragmentation of the propanoate side chain. rsc.org For instance, the fragmentation of some 1,2,4-triazole derivatives has been observed to initiate with the cleavage of the bond between the sulfur atom and the acetic residue or the disruption of the bond between the sulfur and a carbon of the triazole ring. zsmu.edu.ua In substituted 1,2,3-triazoles, prominent fragmentation ions can include [P– N₂]⁺, [P– HCN]⁺, and [P– RCN]⁺. rsc.org

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular ion |

| [M - OCH₃]⁺ | Loss of methoxy (B1213986) radical |

| [M - COOCH₃]⁺ | Loss of carbomethoxy radical |

| [M - C₃H₄O₂]⁺ | Cleavage of the propanoate side chain |

| [C₂H₂N₃]⁺ | Triazole ring fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate analogues, the IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group, C-H stretching of the alkyl and aromatic groups, C=N and N-N stretching of the triazole ring, and C-O stretching of the ester.

The C=O stretch of the ester is a strong, sharp band typically found in the region of 1735-1750 cm⁻¹. The C-H stretching vibrations of the CH₃ and CH groups are observed around 2850-3000 cm⁻¹. The aromatic C-H stretching of the triazole ring can appear around 3100 cm⁻¹. researchgate.net The characteristic vibrations of the triazole ring, including C=N and N=N stretching, are found in the fingerprint region, typically between 1400 and 1600 cm⁻¹. mdpi.comresearchgate.net Specifically, the endocyclic N=N and C-N-C stretching vibrations can be observed around 1595 and 1045 cm⁻¹, respectively. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1735 - 1750 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-H (Triazole) | Stretching | ~3100 |

| C=N (Triazole) | Stretching | 1500 - 1600 |

| N=N (Triazole) | Stretching | 1400 - 1500 |

| C-O (Ester) | Stretching | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

Triazole derivatives typically exhibit absorption bands in the near-ultraviolet region. cdnsciencepub.com The gas-phase UV absorption spectrum of 1,2,3-triazole is dominated by a π → π* transition around 205 nm. researchgate.net The position and intensity of these absorption maxima (λ_max) can be influenced by the substituents attached to the triazole ring and the solvent used. For instance, the introduction of chromophoric groups can lead to a bathochromic (red) shift in the absorption spectrum. cdnsciencepub.com For some bis-triazole derivatives, the UV/Vis absorption spectra show maxima that can be red-shifted with an increase in the size of the conjugated system. researchgate.net

| Electronic Transition | Typical λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* (Triazole ring) | ~200 - 220 | Variable |

| n → π* (Carbonyl) | ~270 - 290 | Low |

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For analogues of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate, single-crystal X-ray diffraction studies provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their structure and properties.

One such analogue, (1H-1,2,4-triazol-1-yl)methyl 3-(2,4-dichlorophenyl)propanoate, was synthesized and its structure was confirmed by X-ray diffraction. asianpubs.org This compound crystallizes in a monoclinic system with the space group P2(1)/c. asianpubs.org The triazole ring and the dichlorophenyl ring are key structural motifs, and the spatial relationship between them is defined by the dihedral angle. In a related structure, (1H-1,2,4-triazol-1-yl)methyl 2-(2,4-dichlorophenoxy)acetate, the triazole and benzene (B151609) rings are nearly parallel, with a dihedral angle of 4.99 (2)°. nih.gov The solid-state structure is stabilized by various intermolecular interactions, including π-π stacking between the aromatic rings. asianpubs.org For instance, π-π stacking interactions are observed between the 2,4-dichlorophenyl ring and the triazole ring, with a separation of 0.375 nm. asianpubs.org

The crystal structures of other triazole derivatives, such as 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole (PAMT) and 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole (MAMT), have also been elucidated. core.ac.ukresearchgate.net Both compounds crystallize in the triclinic space group P-1. core.ac.ukresearchgate.net The planarity of the triazole ring is a common feature in these structures. core.ac.ukresearchgate.net The orientation of the phenyl ring relative to the triazole ring varies, with dihedral angles of 1.4(2)° in PAMT and 5.7(1)° in MAMT. core.ac.ukresearchgate.net These structural details are critical for understanding the conformation and potential biological activity of these molecules.

In another example, Methyl 3-[(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)formamido]propanoate, the tri-substituted 1,2,3-triazole ring is the core of the molecule. iucr.orgiucr.org The dihedral angle between the pendant phenyl rings is 81.17 (12)°, indicating a nearly orthogonal arrangement. iucr.orgiucr.org The crystal packing is stabilized by N-H⋯O hydrogen bonds, forming centrosymmetric dimers. iucr.orgiucr.org

The crystallographic data for several triazole analogues are summarized in the table below.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| (1H-1,2,4-triazol-1-yl)methyl 3-(2,4-dichlorophenyl)propanoate | Monoclinic | P2(1)/c | 10.814(2) | 6.4514(13) | 18.698(4) | 101.05(3) | asianpubs.org |

| (1H-1,2,4-triazol-1-yl)methyl 2-(2,4-dichlorophenoxy)acetate | Monoclinic | P21/c | 10.814(2) | 6.4514(13) | 18.698(4) | 101.05(3) | nih.gov |

| 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole (PAMT) | Triclinic | P-1 | 6.1698(3) | 7.1765(1) | 9.9894(3) | 84.97(2) | core.ac.ukresearchgate.net |

| 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole (MAMT) | Triclinic | P-1 | 5.996(1) | 7.582(2) | 11.143(1) | 89.65(2) | core.ac.ukresearchgate.net |

| 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Monoclinic | P21/c | 7.8975(2) | 11.6546(4) | 11.0648(3) | 105.212(2) | researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For newly synthesized analogues of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate, elemental analysis provides crucial evidence for the proposed molecular formula by comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values.

The structures of novel triazole compounds containing an ester group have been confirmed by means of IR, ¹H NMR, and elemental analysis. asianpubs.org For a series of novel 1,2,3-triazole derivatives, the experimentally found percentages of C, H, and N were in good agreement with the calculated values, thus confirming their composition. nih.gov For example, for 4-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]-phenol, the calculated elemental composition was C, 61.89%; H, 3.71%; N, 15.47%, while the found values were C, 61.97%; H, 3.60%; N, 15.51%. nih.gov Similarly, for 4-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-phenol, the calculated values were C, 54.92%; H, 2.96%; N, 13.73%, and the found values were C, 54.85%; H, 2.91%; N, 13.86%. nih.gov

In the synthesis of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, elemental analysis was also employed to verify the structures of the synthesized compounds. mdpi.com For (E)-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)prop-2-en-1-one, the calculated elemental composition was C, 71.46%; H, 5.37%; N, 13.16%, which closely matched the found values of C, 71.53%; H, 5.66%; N, 13.23%. mdpi.com Another example is 2-(5-(4-methoxyphenyl)-3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole, with a calculated composition of C, 61.21%; H, 5.14%; N, 21.41% and found values of C, 61.47%; H, 5.42%; N, 21.66%. mdpi.com

The following table presents a comparison of calculated and found elemental analysis data for several triazole analogues.

| Compound Name | Molecular Formula | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated N (%) | Found N (%) | Reference |

| 4-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]-phenol | C₁₄H₁₀ClN₃O | 61.89 | 61.97 | 3.71 | 3.60 | 15.47 | 15.51 | nih.gov |

| 4-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-phenol | C₁₄H₉Cl₂N₃O | 54.92 | 54.85 | 2.96 | 2.91 | 13.73 | 13.86 | nih.gov |

| (E)-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)prop-2-en-1-one | C₁₉H₁₇N₃O₂ | 71.46 | 71.53 | 5.37 | 5.66 | 13.16 | 13.23 | mdpi.com |

| 2-(5-(4-methoxyphenyl)-3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole | C₂₀H₂₀N₆OS | 61.21 | 61.47 | 5.14 | 5.42 | 21.41 | 21.66 | mdpi.com |

Computational and Theoretical Investigations of Methyl 2 1h 1,2,4 Triazol 1 Yl Propanoate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods are used to predict molecular structure, energy, and various other properties by solving the Schrödinger equation. For complex molecules, approximations are necessary, with Density Functional Theory (DFT) being one of the most widely used and reliable methods.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is routinely employed to determine the optimized, lowest-energy molecular geometry. nih.gov In a typical DFT calculation, the geometry of the molecule is optimized to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. nih.gov This process yields crucial data such as bond lengths, bond angles, and dihedral angles.

For 1,2,4-triazole (B32235) derivatives, DFT calculations, often using functionals like B3LYP or B3PW91 with basis sets such as 6-311G(d,p), are performed to achieve a stable molecular structure. nih.govresearchgate.net The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. nih.gov The geometry of the triazole ring itself is of particular interest, as the bond lengths and angles can indicate the degree of electron delocalization within the ring. Studies on similar triazole compounds show significant delocalization of π-electron density over the ring atoms.

Table 1: Representative DFT-Calculated Geometrical Parameters for a 1,2,4-Triazole Ring System Note: This data is illustrative for a substituted 1,2,4-triazole system and not specific to Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate.

| Parameter | Bond | Typical Length (Å) |

|---|---|---|

| Bond Length | N1-N2 | 1.34 |

| N2=C3 | 1.31 | |

| C3-N4 | 1.37 | |

| N4=C5 | 1.35 | |

| C5-N1 | 1.35 | |

| Parameter | Angle | **Typical Value (°) ** |

| Bond Angle | C5-N1-N2 | 108.5 |

| N1-N2-C3 | 110.0 | |

| N2-C3-N4 | 105.5 | |

| C3-N4-C5 | 111.5 | |

| N4-C5-N1 | 104.5 |

Analysis of Electronic Structure (HOMO-LUMO Energies)

The electronic properties of a molecule are key to understanding its reactivity and kinetic stability. Frontier Molecular Orbital (FMO) theory is a critical tool for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. mdpi.com For various 1,2,4-triazole derivatives, DFT calculations have shown that the HOMO-LUMO energy gap is typically in the range of 4 to 6 eV, indicating good stability. nih.gov These calculations also reveal the distribution of these orbitals; for instance, the HOMO is often delocalized over the triazole ring, while the LUMO may be localized on other parts of the molecule depending on the substituents. nih.gov

Table 2: Representative FMO Energies and Properties for a Substituted 1,2,4-Triazole Derivative Note: This data is illustrative and not specific to Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.144 |

| ELUMO | -2.526 |

| Energy Gap (ΔE) | 4.618 |

| Ionization Potential (I) | 7.144 |

| Electron Affinity (A) | 2.526 |

| Hardness (η) | 2.309 |

| Electronegativity (χ) | 4.835 |

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the characteristic absorption bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of bonds. researchgate.netresearchgate.net

These calculations are typically performed using the same DFT method and basis set as the geometry optimization. dergipark.org.tr The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method, leading to a better correlation with experimental data. researchgate.net For molecules containing a propanoate group, characteristic frequencies would be expected for the C=O stretch of the ester group (typically around 1700-1750 cm⁻¹) and C-O stretching vibrations. The triazole ring would exhibit characteristic C-N and C=N stretching modes. nih.govresearchgate.net

Table 3: Representative Calculated Vibrational Frequencies for a 1,2,4-Triazole Derivative Note: This data is illustrative and not specific to Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate.

| Assignment | Calculated Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3220 |

| C-H Stretch (Aromatic) | 3100 |

| C-H Stretch (Aliphatic) | 2980 |

| C=O Stretch (Ester) | 1733 |

| C=N Stretch (Triazole) | 1591 |

| C-N Stretch (Triazole) | 1483 |

| C-O Stretch (Ester) | 1164 |

Conformational Analysis and Molecular Dynamics Simulations

For molecules with rotatable bonds, such as the bond connecting the propanoate group to the triazole ring in Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate, multiple conformations (spatial arrangements of atoms) can exist. Conformational analysis aims to identify the different stable conformers and determine their relative energies. This is important as the biological activity and physical properties of a molecule can depend on its preferred conformation.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. pensoft.net An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of how the molecule moves, flexes, and interacts with its environment (such as a solvent). pensoft.net For 1,2,4-triazole derivatives, MD simulations can be used to assess the stability of the molecule, study its interactions with biological targets like enzymes, and understand the conformational changes that occur in solution. pensoft.net Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to evaluate the stability of the molecular structure during the simulation.

Prediction of Spectroscopic Parameters (e.g., GIAO Method for NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. Computational methods can be used to predict NMR chemical shifts, which can aid in the interpretation of experimental spectra and confirm structural assignments.

The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR chemical shifts. mdpi.comresearchgate.net This method, typically used in conjunction with DFT, calculates the isotropic magnetic shielding tensors for each nucleus. dergipark.org.trunn.edu.ng The calculated shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (TMS). Comparing the theoretically predicted ¹H and ¹³C NMR spectra with experimental data provides a robust validation of the molecular structure. mdpi.comunn.edu.ng For Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate, distinct signals would be predicted for the methyl protons of the ester and propanoate groups, the methine proton, and the two protons on the triazole ring.

Molecular Docking and Binding Interaction Studies

Molecular docking is a computational technique utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design and discovery, this method is instrumental in understanding the interaction between a ligand, such as Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate, and its target receptor at a molecular level. While specific docking studies on Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate are not extensively detailed in the available literature, the broader class of 1,2,4-triazole derivatives has been the subject of numerous computational investigations against various biological targets. These studies provide valuable insights into the potential binding modes and interaction patterns that could be extrapolated to the target compound.

Research on structurally related 1,2,4-triazole-based acetamides has demonstrated their potential as anti-cancer agents through molecular docking studies against targets like c-kit tyrosine kinase and protein kinase B. nih.govnih.gov For instance, certain derivatives have exhibited significant binding affinities, with calculated binding energies indicating stable complex formation. nih.govnih.gov These interactions are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-sigma or pi-pi stacking interactions with key amino acid residues within the active site of the receptor. nih.gov

In a comprehensive in silico investigation, a large library of 112 different 1,2,4-triazole derivatives was screened against six enzymes associated with oxidative stress. pensoft.net This large-scale docking study aimed to identify potential antioxidant agents by evaluating the binding affinities of the compounds with their respective enzyme targets. pensoft.net The results from such studies typically yield a range of binding energy values, which are used to rank the compounds and prioritize them for further experimental validation. pensoft.net

The binding interactions of triazole derivatives are crucial for their biological activity. For example, in studies with other triazole compounds, hydrogen bonding with amino acid residues such as Gln and Cys has been observed. nih.gov Hydrophobic interactions also play a significant role, with alkyl and pi-alkyl interactions being common. The specific residues involved in these interactions are dependent on the topology and chemical nature of the receptor's active site.

To illustrate the nature of these interactions, the following table summarizes typical binding data observed for 1,2,4-triazole derivatives docked against a hypothetical protein kinase target, based on published research on similar compounds.

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Triazole-acetamide analog A | c-kit Tyrosine Kinase | -8.5 | Leu595, Cys673, Asp810 | Pi-sigma, Alkyl, Hydrogen Bond |

| Triazole-acetamide analog B | Protein Kinase B | -7.9 | Val164, Ala182, Lys158 | Hydrophobic, Hydrogen Bond |

| Generic Triazole Derivative | Oxidative Stress Enzyme | -9.2 | His244, Phe264, Val283 | Pi-pi stacking, Hydrophobic |

This table is a representation of typical data found in the literature for 1,2,4-triazole derivatives and is for illustrative purposes only.

Structure-Property Relationships Derived from Theoretical Models

Theoretical models, particularly those based on quantum mechanics and molecular mechanics, are powerful tools for elucidating structure-property relationships. For Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate and its analogs, these models can predict a range of physicochemical and electronic properties that govern their biological activity.

Density Functional Theory (DFT) is a computational method frequently employed to investigate the electronic structure and properties of molecules. nih.gov Through DFT calculations, it is possible to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.net The HOMO-LUMO energy gap is a particularly important descriptor, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

The structure-activity relationship (SAR) of 1,2,4-triazole derivatives is a key area of investigation. nih.gov Computational studies have shown that the nature and position of substituents on the triazole ring and its side chains can have a profound impact on the biological activity. For example, the addition of hydrophobic groups can enhance binding to proteins with hydrophobic pockets. nih.gov The introduction of hydrogen bond donors or acceptors can lead to stronger and more specific interactions with the target receptor.

The following table outlines key molecular properties for a generic 1,2,4-triazole derivative as predicted by theoretical models, which can serve as a reference for understanding the properties of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate.

| Molecular Property | Predicted Value/Characteristic | Implication for Biological Activity |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

| Molecular Electrostatic Potential | Negative potential around N atoms and O atom | Indicates sites for electrophilic attack and hydrogen bonding |

This table presents hypothetical data based on typical values for similar compounds and is for illustrative purposes.

Applications in Chemical Research and Development Utilizing Methyl 2 1h 1,2,4 Triazol 1 Yl Propanoate Frameworks

Role as Precursors for Advanced Organic Materials

The 1,2,4-triazole (B32235) moiety is a key component in the design of various organic materials due to its stability, polarity, and ability to participate in hydrogen bonding and metal coordination. While direct applications of methyl 2-(1H-1,2,4-triazol-1-yl)propanoate in materials science are not extensively documented, its structural motifs are integral to the synthesis of more complex molecules. The ester functionality allows for straightforward modification, such as hydrolysis to the corresponding carboxylic acid or amidation, providing a route to polymeric structures or functionalized small molecules.

Derivatives of 1,2,4-triazole are utilized in the creation of:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring can coordinate with metal ions, leading to the formation of extended networks with potential applications in gas storage, catalysis, and sensing.

High-Energy Materials: The high nitrogen content of the triazole ring is a desirable feature in the development of energetic materials.

Liquid Crystals: The rigid and polar nature of the triazole ring can be exploited in the design of liquid crystalline materials.

The synthesis of these advanced materials often involves multistep processes where a precursor containing the triazole ring, analogous to methyl 2-(1H-1,2,4-triazol-1-yl)propanoate, is a key intermediate. For instance, the synthesis of various 1,2,4-triazole derivatives often starts from simpler triazole-containing building blocks which are then elaborated into more complex structures. nih.govresearchgate.net

Development of Enzyme Inhibitors and Modulators

The 1,2,4-triazole ring is a prominent pharmacophore in medicinal chemistry, recognized for its ability to interact with biological targets, particularly metalloenzymes. The nitrogen atoms of the triazole can coordinate with metal ions in the active sites of enzymes, leading to their inhibition.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds. The CYP26 family of enzymes is specifically responsible for the metabolism of all-trans-retinoic acid (atRA), a crucial signaling molecule in various biological processes. Inhibition of CYP26 can lead to increased levels of atRA, a strategy that is being explored for therapeutic applications in oncology and dermatology. nih.gov

Triazole- and imidazole-based compounds are well-known inhibitors of CYP enzymes. nih.gov Their mechanism of inhibition often involves the coordination of a nitrogen atom from the azole ring to the heme iron atom in the active site of the enzyme. While specific studies on methyl 2-(1H-1,2,4-triazol-1-yl)propanoate as a CYP26 inhibitor are limited, the general principle of azole-based CYP inhibition is well-established. For example, novel non-azole inhibitors of CYP26A1 have been developed to achieve greater selectivity over other CYP isoforms. nih.gov

Table 1: Examples of Azole-Containing CYP Inhibitors

| Compound | Target Enzyme(s) | Therapeutic Area |

| Ketoconazole | Multiple CYPs | Antifungal |

| Fluconazole (B54011) | CYP2C9, CYP3A4 | Antifungal |

| Liarozole | CYP26 | Oncology, Dermatology |

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. The overexpression of certain HDACs is associated with various cancers, making them an attractive target for anticancer drug development. HDAC inhibitors typically consist of three key structural components: a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme. nih.gov

The triazole moiety has been incorporated into the design of novel HDAC inhibitors, often as part of the linker or cap group. nih.govnih.govnih.govacs.orgresearchgate.netacs.orgnih.govmdpi.comaun.edu.eg The rigid nature of the triazole ring can help to properly orient the ZBG within the enzyme's active site, potentially leading to more potent and selective inhibitors. nih.gov For instance, a series of triazole-containing compounds were designed and synthesized as novel HDAC inhibitors, with some exhibiting potent and selective inhibition of HDAC1. nih.govacs.org Another study reported the synthesis of triazol-4-ylphenyl-bearing hydroxamates as pan-HDAC inhibitors. acs.org The incorporation of a triazole unit into macrocyclic peptide HDAC inhibitors was also shown to improve their inhibitory activity. nih.gov

Table 2: Research on Triazole-Based HDAC Inhibitors

| Study Focus | Key Findings |

| Design and synthesis of triazole-containing HDAC inhibitors nih.govacs.org | Compound 19h showed potent and selective inhibition of HDAC1 and demonstrated antitumor effects. nih.govacs.org |

| Synthesis of triazol-4-ylphenyl-bearing hydroxamates acs.org | These compounds were found to be pan-HDAC inhibitors and effective against pancreatic cancer cell growth. acs.org |

| Incorporation of triazoles into macrocyclic peptides nih.gov | The presence of a triazole unit improved the HDAC inhibitory activity. nih.gov |

| Design of benzyl-triazole core skeleton HDAC inhibitors nih.gov | Compounds with this scaffold displayed excellent inhibition rates toward HDACs, particularly HDAC6. nih.gov |

One of the most well-established mechanisms of action for triazole-containing compounds is the inhibition of ergosterol (B1671047) biosynthesis in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex pathway involving multiple enzymatic steps. nih.govmdpi.comnih.govoup.comresearchgate.net

Triazole antifungals, such as fluconazole and itraconazole, specifically target and inhibit the enzyme lanosterol (B1674476) 14α-demethylase (also known as CYP51), a cytochrome P450 enzyme. nih.gov This enzyme is crucial for the conversion of lanosterol to ergosterol. The nitrogen atom (N4) of the triazole ring binds to the heme iron atom in the active site of CYP51, preventing the enzyme from metabolizing its substrate. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately disrupting membrane integrity and inhibiting fungal growth. nih.govmdpi.com This mechanism is highly specific to fungi, as the mammalian equivalent of the enzyme has a lower affinity for triazole compounds.

Advanced Agricultural Chemistry Research (e.g., Fungicide Action Mechanisms)

The same mechanism of ergosterol biosynthesis inhibition that is effective in a clinical setting is also widely exploited in agriculture for the control of fungal plant pathogens. Triazole fungicides are a major class of agricultural chemicals used to protect a wide variety of crops from fungal diseases. nih.govresearchgate.netnih.gov

The methyl 2-(1H-1,2,4-triazol-1-yl)propanoate framework is a core structure in the development of some of these fungicides. The triazole moiety is the key pharmacophore responsible for the antifungal activity, while the propanoate side chain can be modified to optimize properties such as uptake, translocation within the plant, and spectrum of activity.

The mechanism of action of triazole fungicides in plants is identical to that in human fungal pathogens: the inhibition of lanosterol 14α-demethylase (CYP51) and the subsequent disruption of ergosterol biosynthesis. researchgate.net This leads to the death of the fungal cells and the prevention or treatment of fungal infections in crops.

Table 3: Examples of Triazole-Based Agricultural Fungicides

| Fungicide | Common Crop Applications |

| Tebuconazole | Cereals, fruits, vegetables |

| Propiconazole | Cereals, fruits, turfgrass |

| Myclobutanil | Grapes, fruits, vegetables |

Design and Synthesis of Chemosensors and Ligands

The 1,2,3-triazole ring, often synthesized via "click chemistry," has become a popular building block in the design of chemosensors and ligands for metal ion detection. researchgate.netsci-hub.senih.gov The triazole moiety can act as a signaling unit and a binding site for cations. researchgate.netsci-hub.se The nitrogen atoms of the triazole ring can coordinate with metal ions, leading to a detectable change in the photophysical properties of the molecule, such as a change in color or fluorescence. researchgate.netsci-hub.seacs.orgtandfonline.com

While the 1,2,4-triazole isomer present in methyl 2-(1H-1,2,4-triazol-1-yl)propanoate is less commonly used in "click chemistry" than the 1,2,3-isomer, it still possesses the necessary nitrogen atoms for metal coordination. The methyl 2-(1H-1,2,4-triazol-1-yl)propanoate framework can be functionalized to create ligands for various metal ions. The ester group can be modified to introduce other coordinating groups or to attach the triazole unit to a larger molecular scaffold.

Research in this area has led to the development of triazole-based chemosensors for a variety of metal ions, including Fe³⁺, Zn²⁺, and Al³⁺. researchgate.netsci-hub.seacs.org These sensors often exhibit high selectivity and sensitivity, making them valuable tools for environmental monitoring and biological imaging. researchgate.netsci-hub.se

Exploration in Scaffold-Based Drug Discovery Research

The 1,2,4-triazole nucleus is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer effects. nih.govglobalresearchonline.net The incorporation of this heterocyclic system into drug candidates is often driven by its favorable properties, such as metabolic stability, hydrogen bonding capability, and dipole character, which facilitate strong interactions with biological targets. isres.org The framework of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate offers a strategic starting point for the development of new chemical entities in scaffold-based drug discovery.

Research has demonstrated that derivatives of 2-(1H-1,2,4-triazol-1-yl)propanoic acid, the carboxylic acid precursor to the methyl ester, exhibit significant potential in various therapeutic areas. For instance, novel 1,2,4-triazole derivatives bearing a propanoic acid moiety have been synthesized and evaluated for their anti-inflammatory, antibacterial, and anthelmintic activities. nih.gov This suggests that the core structure of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate can be systematically modified to generate analogues with diverse pharmacological profiles.

Furthermore, studies have focused on the synthesis of 1,2,4-triazole coupled acetamide (B32628) derivatives starting from 2-(4-isobutylphenyl)propanoic acid, a related propanoic acid structure, which have shown promise as potential anticancer agents. nih.govresearchgate.net These findings underscore the therapeutic potential that can be unlocked by functionalizing the propanoate side chain of the Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate scaffold. The ester group in Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate provides a convenient handle for chemical modifications, such as amide bond formation, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

The following table summarizes research findings on related 1,2,4-triazole derivatives, highlighting the potential of the Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate scaffold.

| Starting Material/Scaffold | Derivative Class | Investigated Biological Activity | Reference |

| Amidrazones and Succinic Anhydride | 1,2,4-Triazole derivatives with propanoic acid moiety | Anti-inflammatory, Antibacterial, Anthelmintic | nih.gov |

| 2-(4-Isobutylphenyl)propanoic acid | 1,2,4-Triazole coupled acetamides | Anticancer | nih.gov |

| 4-Nitroacetophenone | 1,2,4-Triazole derivatives with amino acid fragments | Antifungal | nih.gov |

Utility in Combinatorial Chemistry and Library Synthesis

The structural features of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate make it a highly suitable building block for combinatorial chemistry and the synthesis of diverse compound libraries. The generation of such libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of compounds to identify new lead structures.

The 1,2,4-triazole ring itself is amenable to various synthetic transformations, allowing for the introduction of a wide range of substituents at different positions of the heterocycle. researchgate.net Moreover, the propanoate ester of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate serves as a key functional group for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse array of amines to generate a library of amides. Alternatively, the ester can be reduced to an alcohol, which can be further functionalized.

The principles of combinatorial synthesis often rely on robust and high-yielding reactions that are amenable to automation. The synthesis of 1,2,4-triazole derivatives can be achieved through various efficient methods, including multicomponent reactions, which are well-suited for library generation. researchgate.net The development of solid-phase synthesis methodologies for trisubstituted 1,2,4-triazoles further enhances the utility of this scaffold in creating large and diverse chemical libraries. researchgate.net

By systematically varying the substituents on both the triazole ring and the propanoate side chain of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate, chemists can generate a vast collection of structurally related compounds. This library can then be screened against a panel of biological targets to identify compounds with desired activities, paving the way for the development of new therapeutic agents.

The table below illustrates the potential for generating a diverse library from the Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate scaffold.

| Scaffold Position for Diversification | Potential Chemical Transformation | Resulting Functional Group | Example Building Blocks for Library Synthesis |

| Propanoate Ester | Amidation | Amide | Diverse primary and secondary amines |

| Reduction followed by Etherification | Ether | Various alkyl and aryl halides | |

| Grignard Reaction | Tertiary Alcohol | Grignard reagents with different R-groups | |

| Triazole Ring | N-Alkylation/N-Arylation | Substituted Triazole | Alkyl halides, Aryl boronic acids |

| C-H Functionalization | Substituted Triazole | Various coupling partners |

Future Perspectives and Emerging Research Directions for Methyl 2 1h 1,2,4 Triazol 1 Yl Propanoate

Advancements in Asymmetric Synthesis

The synthesis of chiral molecules, which are non-superimposable mirror images of each other, is of paramount importance in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. The development of asymmetric synthesis methods for chiral triazole derivatives is an active area of research. While specific studies on the asymmetric synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate are still emerging, broader strategies for the catalytic asymmetric synthesis of chiral 1,2,4-triazoles are being established. These methods often employ chiral catalysts to control the stereochemical outcome of the reaction, leading to the selective formation of one enantiomer over the other.

One promising approach involves the use of chiral phosphoric acid catalysts in cyclodehydration reactions to produce atropisomeric N-aryl 1,2,4-triazoles with high enantiomeric ratios. nih.gov Another strategy focuses on the catalytic enantioselective synthesis of 1,2,4-triazolines, which can serve as precursors to chiral triazoles. researchgate.net Furthermore, the asymmetric synthesis of various chiral triazole derivatives has been achieved, demonstrating the feasibility of producing these complex molecules with high stereocontrol. nih.govresearchgate.net Future research will likely focus on adapting these existing methodologies or developing novel catalytic systems specifically for the enantioselective synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate, thereby unlocking the potential to investigate the biological activities of its individual enantiomers.

Integration into Novel Hybrid Molecular Systems

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to enhance biological activity, improve selectivity, and reduce side effects. The 1,2,4-triazole (B32235) moiety is a versatile scaffold for creating such hybrid molecules due to its favorable chemical properties and ability to interact with biological targets. researchgate.net

Researchers are actively exploring the integration of the 1,2,4-triazole core, similar to that in Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate, into hybrid structures with other biologically active motifs. For instance, hybrids of 1,2,4-triazole with indole, quinoline, and various natural products have been synthesized and shown to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. eurekaselect.comjuniperpublishers.commdpi.com The triazole ring can act as a linker to connect different molecular fragments or as a key pharmacophoric element itself. nih.gov

Specifically, 1,2,4-triazole-based hybrids have been designed as potential anticancer agents. nih.govresearchgate.net For example, hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have demonstrated potent inhibitory activities against cancer cell lines. nih.govrsc.org Another study focused on creating hybrids of 1,2,4-triazole and acetamides from 2-(4-isobutylphenyl)propanoic acid, which showed promising anti-cancer effects. nih.gov The future in this area points towards the rational design and synthesis of novel hybrid molecules incorporating the Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate scaffold to target specific diseases with improved efficacy and safety profiles.

Application of Artificial Intelligence and Machine Learning in Design and Discovery